Fsdd1I

FAP Inhibition Radioligand Affinity SPECT Tracer

FSDD1I is a precisely engineered FAP ligand from the FSDDnI series, distinguished by its 4-(p-iodophenyl)butyric acid moiety for optimized albumin binding. With an IC₅₀ of 22.61 nM, it offers a balanced, intermediate pharmacokinetic profile ideal for theranostic pairing of diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radionuclides. Choose FSDD1I for reproducible, high-contrast SPECT imaging and targeted radiotherapy in FAP-expressing tumor models, avoiding the variable clearance kinetics of non-albumin-binding alternatives.

Molecular Formula C72H97F2IN16O19S
Molecular Weight 1687.6 g/mol
Cat. No. B12407770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFsdd1I
Molecular FormulaC72H97F2IN16O19S
Molecular Weight1687.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I
InChIInChI=1S/C72H97F2IN16O19S/c73-72(74)40-50(41-76)91(47-72)63(97)42-81-68(106)52-16-18-77-54-13-12-51(37-53(52)54)110-35-4-21-84-31-33-89(34-32-84)61(95)15-14-58(92)78-17-2-1-6-55(83-70(108)56(38-64(98)99)82-59(93)7-3-5-48-8-10-49(75)11-9-48)69(107)80-20-36-111-57-39-62(96)90(71(57)109)22-19-79-60(94)43-85-23-25-86(44-65(100)101)27-29-88(46-67(104)105)30-28-87(26-24-85)45-66(102)103/h8-13,16,18,37,50,55-57H,1-7,14-15,17,19-36,38-40,42-47H2,(H,78,92)(H,79,94)(H,80,107)(H,81,106)(H,82,93)(H,83,108)(H,98,99)(H,100,101)(H,102,103)(H,104,105)/t50-,55-,56-,57?/m0/s1
InChIKeyOFJWGXMCPVRJFO-QHOCKTQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FSDD1I Procurement Guide: An Albumin-Binding FAP Ligand for Dual-Modality SPECT Imaging and Radionuclide Therapy


FSDD1I is a synthetic albumin-binding fibroblast activation protein (FAP) ligand, specifically designed as a theranostic radiopharmaceutical precursor [1]. Structurally, it belongs to the FSDDnI series of DOTA-conjugated peptide ligands, characterized by the incorporation of a 4-(p-iodophenyl)butyric acid moiety to enhance plasma protein binding and prolong circulatory half-life [2]. This compound is exclusively intended for research use, including radiolabeling with diagnostic (⁶⁸Ga) or therapeutic (¹⁷⁷Lu) radioisotopes for single-photon emission computed tomography (SPECT) imaging and targeted radionuclide therapy in FAP-expressing tumor models .

FSDD1I: Why Generic FAP Inhibitor Substitution Compromises Experimental Reproducibility


Substituting FSDD1I with another FAP-targeting ligand is not scientifically justifiable without rigorous re-validation. The FSDDnI series (FSDD0I, FSDD1I, FSDD3I) exhibits divergent in vivo pharmacokinetic profiles due to subtle structural differences in their albumin-binding moieties and linker regions, resulting in significant variations in blood retention, tumor uptake, and target-to-nontarget (T/NT) ratios [1]. Furthermore, cross-study analysis reveals that FAP binding affinity (IC₅₀) varies by orders of magnitude across different chemical scaffolds (e.g., FSDD1I vs. FAPI-04 vs. FAP-2286), directly impacting tracer sensitivity and therapeutic dosimetry [2]. Using an alternative ligand without accounting for these quantifiable differences will yield non-comparable biodistribution data and potentially invalid conclusions in preclinical imaging or therapy studies [1].

FSDD1I Quantitative Differentiation: Head-to-Head Binding Affinity and Pharmacokinetic Data vs. FAPI-04 and FSDDnI Analogs


FSDD1I vs. FAPI-04: Direct Comparison of FAP Binding Affinity (IC₅₀)

FSDD1I exhibits a 6.4-fold lower FAP binding affinity compared to the first-generation radiotracer FAPI-04 under identical assay conditions. Specifically, the half-maximal inhibitory concentration (IC₅₀) for FSDD1I is 22.61 ± 3.40 nM, whereas FAPI-04 demonstrates an IC₅₀ of 3.51 ± 0.47 nM [1]. While this lower affinity might suggest inferior targeting, it is a design trade-off that enables the albumin-binding strategy to prolong circulation time, a feature absent in non-albumin-binding ligands like FAPI-04 [1].

FAP Inhibition Radioligand Affinity SPECT Tracer

FSDD1I vs. FAP-2286 and FAPI-46: Cross-Study Comparison of FAP Binding Affinity

Compared to other prominent FAP-targeted peptide ligands, FSDD1I demonstrates moderate affinity. Its IC₅₀ of 22.61 ± 3.40 nM [1] is approximately 7- to 8-fold higher (lower affinity) than that of the clinical candidate FAP-2286 (mean IC₅₀ = 2.7 nM) [2] and 17- to 19-fold higher than FAPI-46 (IC₅₀ = 1.2-1.3 nM) [3]. This cross-study comparable data positions FSDD1I as a specialized tool where high picomolar affinity is not the primary selection criterion, but rather its integrated albumin-binding domain is.

FAP Targeting Peptide Tracer Comparative Affinity

FSDD1I vs. FSDD0I and FSDD3I: Direct Comparison of In Vivo Blood Retention Time

Within the FSDDnI series, FSDD1I exhibits intermediate blood retention properties. In human hepatocellular carcinoma patient-derived xenograft (HCC-PDX) mouse models, positron emission tomography (PET) imaging revealed that the blood retention time of ⁶⁸Ga-FSDD0I was significantly longer than that of ⁶⁸Ga-FAPI-04, ⁶⁸Ga-FSDD1I, and ⁶⁸Ga-FSDD3I [1]. This indicates that while FSDD1I benefits from albumin binding, its circulatory half-life is shorter than FSDD0I but longer than the non-albumin-binding baseline [1].

Pharmacokinetics Blood Clearance HCC-PDX Model

FSDD1I Dual-Labeling Capability: ⁶⁸Ga for PET/SPECT Imaging and ¹⁷⁷Lu for Therapy

FSDD1I is functionally distinguished by its DOTA chelator, enabling stable radiolabeling with both the diagnostic positron emitter ⁶⁸Ga and the therapeutic beta-emitter ¹⁷⁷Lu . This theranostic pairing allows for seamless transition from SPECT imaging to targeted radionuclide therapy using the same molecular scaffold. This contrasts with earlier generation FAPI molecules that may not incorporate a theranostic chelator or may suffer from suboptimal in vivo stability of the radiometal complex [1].

Theranostics Radiolabeling DOTA Chelator

FSDD1I Application Scenarios: Evidence-Based Use Cases in Preclinical Imaging and Therapy


Dual-Modality Theranostic Studies in FAP-Expressing Tumor Models

FSDD1I is optimally utilized in preclinical studies requiring a single molecular entity for both SPECT imaging and subsequent targeted radionuclide therapy. Its DOTA chelator allows sequential or parallel labeling with ⁶⁸Ga for diagnostic imaging and ¹⁷⁷Lu for therapeutic irradiation [1]. This application scenario is directly supported by its design as an albumin-binding FAP ligand intended for theranostic pairs, enabling researchers to correlate tracer uptake with therapeutic response in the same animal cohort [2].

Investigating the Impact of Albumin-Binding on FAP Tracer Pharmacokinetics

FSDD1I serves as a critical comparator compound for studies evaluating the pharmacokinetic effects of albumin binding in FAP-targeted agents. Its intermediate blood retention profile, compared to FSDD0I (longest) and FSDD3I (shorter) in HCC-PDX models [1], makes it a valuable tool for dissecting the relationship between plasma protein binding, circulatory half-life, and tumor-to-background contrast. This scenario is essential for laboratories optimizing the clearance kinetics of novel radioligands.

Biodistribution Studies Requiring Extended Circulation for Improved Tumor Uptake

In contrast to rapidly clearing non-albumin-binding tracers like FAPI-04, FSDD1I is suited for biodistribution studies where prolonged circulation is desired to enhance tumor accumulation. While its blood retention is not the longest in its class, the quantitative difference in clearance versus FAPI-04 [1] makes FSDD1I a preferable candidate for imaging at later time points (e.g., 4-24 hours post-injection) when non-target background clearance improves tumor contrast [2].

Comparative FAP Ligand Screening and Structure-Activity Relationship (SAR) Analysis

FSDD1I is a defined component in SAR studies of FAP-binding ligands. Its specific IC₅₀ value of 22.61 ± 3.40 nM [1] provides a benchmark for evaluating how structural modifications (e.g., linker length or albumin-binding moiety) influence binding affinity relative to FSDD0I (14.21 ± 11.55 nM) and FSDD3I (24.98 ± 8.80 nM) [1]. This scenario is crucial for medicinal chemistry groups iteratively designing next-generation theranostic agents with balanced affinity and pharmacokinetics.

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